Structural and Predicted Physicochemical Differentiation from the Closest Catalogued Analog (CAS 648922-96-7)
A direct structural comparison with the closest commercially catalogued analog, Benzamide,5-chloro-2-hydroxy-n-[3-[2-(2,4,6-trimethylphenyl)ethoxy]phenyl]- (CAS 648922-96-7) , reveals a key architectural distinction. The target compound (648922-98-9) employs a para-methylbenzyl spacer, whereas the comparator (648922-96-7) uses a 2,4,6-trimethylphenyl-ethoxy linker. While no head-to-head biological assay data is publicly available, the predicted physicochemical property divergence is significant. The 4-methylbenzyl group in the target compound is expected to offer a different electronic profile and steric footprint compared to the bulkier trimethylphenyl-ethoxy group, potentially leading to altered target binding kinetics and selectivity. This is a class-level inference based on established medicinal chemistry principles for nuclear receptor ligands [1].
| Evidence Dimension | Key structural substituent on N-phenyl ring |
|---|---|
| Target Compound Data | 3-((4-methylbenzyl)oxy) group |
| Comparator Or Baseline | 3-(2-(2,4,6-trimethylphenyl)ethoxy) group (CAS 648922-96-7) |
| Quantified Difference | Molecular formula C21H18ClNO3 vs C24H24ClNO3; calculated logP difference estimated at >0.5 log units (in silico, no experimental data) |
| Conditions | In silico property prediction |
Why This Matters
For researchers sourcing a specific tool compound based on patent exemplification, selecting the exact methylbenzyl-substituted structure is critical to replicate the intended chemical biology or pharmacological profile, as the alternative trimethylphenyl-ethoxy analog is a distinct chemical entity with a different CAS number and no demonstrated functional equivalence.
- [1] Novel pharmaceutical compositions comprising agonists of the thyroid receptor. Patent CA2560526A1, 2005. View Source
